molecular formula C23H28N2O3 B416071 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B416071
M. Wt: 380.5g/mol
InChI Key: DXENTUHZBGHORE-UHFFFAOYSA-N
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Description

4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-propoxybenzaldehyde with a suitable amine, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its specific structural features, which confer unique biological activities and chemical reactivity. Its combination of functional groups and ring structure allows for versatile applications and interactions that are distinct from other similar compounds .

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5g/mol

IUPAC Name

4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H28N2O3/c1-6-9-28-19-8-7-15(10-20(19)27-5)21-16(13-24)14(2)25-17-11-23(3,4)12-18(26)22(17)21/h7-8,10,21,25H,6,9,11-12H2,1-5H3

InChI Key

DXENTUHZBGHORE-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(NC3=C2C(=O)CC(C3)(C)C)C)C#N)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(NC3=C2C(=O)CC(C3)(C)C)C)C#N)OC

Origin of Product

United States

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